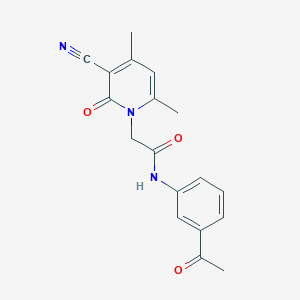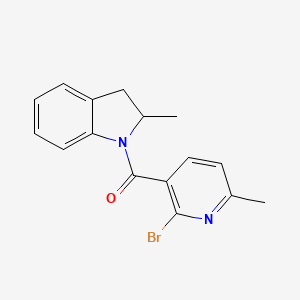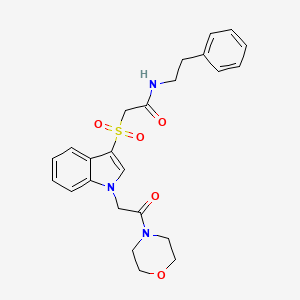![molecular formula C12H19BrClN3O2S B2439427 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide CAS No. 1302197-55-2](/img/structure/B2439427.png)
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis processes .Molecular Structure Analysis
The molecular structure of similar compounds has been researched extensively. For instance, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and their stereostructures have been researched . Single crystals of both compounds were obtained for X-ray analysis .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant chemical reaction associated with this compound . This reaction is not well developed but is crucial in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The average mass of a similar compound, 5-Bromo-N,N-diethyl-3-pyridinesulfonamide, is 293.181 Da, and its monoisotopic mass is 291.988098 Da .Applications De Recherche Scientifique
Antitumor Activity
The compound has shown promising results in the field of cancer research. It has been found to inhibit the activity of PI3Kα kinase, a protein that plays a crucial role in cell growth and survival . This inhibition can potentially suppress the growth of cancer cells, making it a potential candidate for antitumor drugs .
Antibacterial Agent
Sulfonamides, a group to which this compound belongs, were the first clinically available antibacterial agents . They have been widely used in the design of drug candidates and have been found to possess a large number of different biological activities, including antibacterial activity .
Antiviral Agent
In addition to their antibacterial properties, sulfonamides have also been found to possess antiviral activities . This makes them potential candidates for the development of antiviral drugs.
Antidiabetic Agent
Sulfonamides have been found to possess antidiabetic activities . This suggests that they could potentially be used in the treatment of diabetes.
Diuretic
Sulfonamides have been used as diuretics . They increase the excretion of water from bodies, and are often used to treat heart failure, liver cirrhosis, hypertension, influenza, water poisoning, and certain kidney diseases.
Antithyroid Agent
Sulfonamides have been found to possess antithyroid activities . This suggests that they could potentially be used in the treatment of thyroid disorders.
Phosphatidylinositol 4-Kinase (PI4K) Inhibitor
Pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors . PI4K is an enzyme involved in cellular functions such as protein sorting and insulin signaling, and its inhibition can have therapeutic effects.
Phosphoinositide 3-Kinase (PI3K) Inhibitor
Pyridine-3-sulfonamide derivatives have also been selected as phosphoinositide 3-kinase (PI3K) inhibitors . PI3K is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a target for drug development.
Mécanisme D'action
Orientations Futures
The compound and its derivatives have a wide range of applications in novel drugs . They have been found to possess a large number of different biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . Future research could focus on further understanding the stereostructures of these compounds and their potential applications in drug development .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrClN3O2S/c1-4-17(5-2)9(3)7-16-20(18,19)11-6-10(13)8-15-12(11)14/h6,8-9,16H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYRYUWBTXCUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)

![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)
![N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2439351.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)
![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)

![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)

![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)

